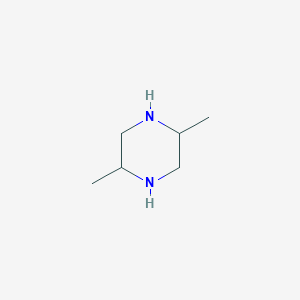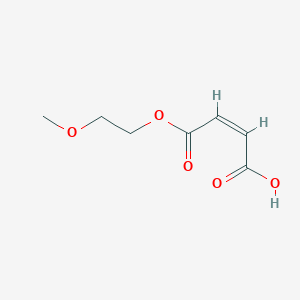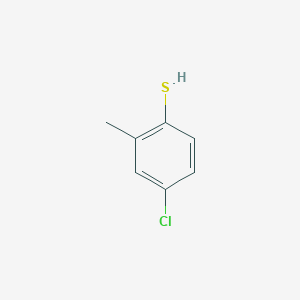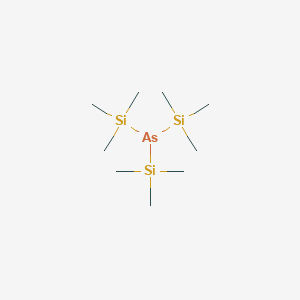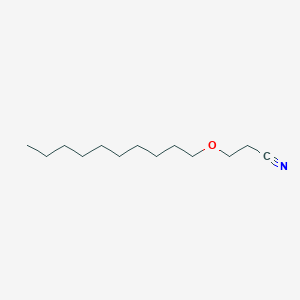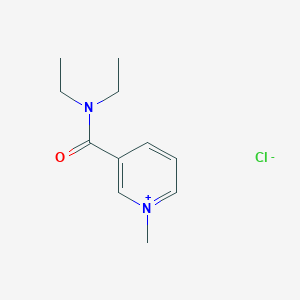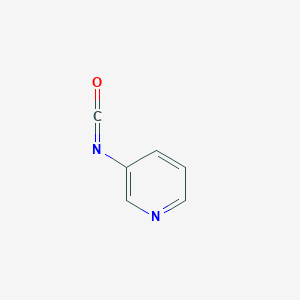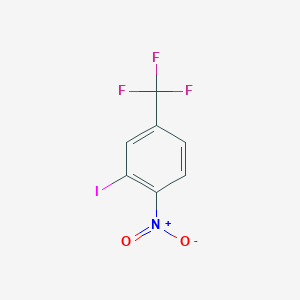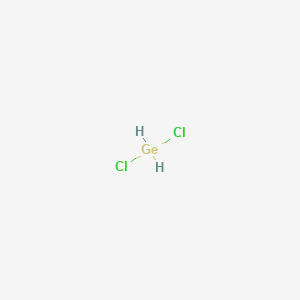
Dichlorogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorogermane is a chemical compound with the molecular formula H2Cl2Ge . It is also known by other names such as Dichlorgerman and Germane, dichloro- . The average mass of Dichlorogermane is 145.562 Da .
Synthesis Analysis
Dichlorogermane can be synthesized through various methods. One such method involves the reaction of GeCl2·dioxane with 1,4-diazabutadiene compounds . This leads to the formation of dichlorogermane derivatives .
Molecular Structure Analysis
The molecular structure of Dichlorogermane consists of a germanium atom bonded to two hydrogen atoms and two chlorine atoms . The molecular weight of Dichlorogermane is 145.56 .
Chemical Reactions Analysis
Dichlorogermane is involved in various chemical reactions. For instance, it can react with 1,4-diazabutadiene compounds to form dichlorogermane derivatives . It can also undergo a 1,4-addition with α,β-unsaturated imine to form a dichlorogermane derivative bearing a GeC3N five-membered ring skeleton .
Physical And Chemical Properties Analysis
Dichlorogermane has a molecular formula of H2Cl2Ge . It has an average mass of 145.562 Da and a monoisotopic mass of 145.874527 Da .
Aplicaciones Científicas De Investigación
Formation of Bis(chelate) Germylium Ions : Dichlorogermane was used in synthesizing bis(chelate) dichlorogermane with lactamomethyl chelate ligands. This process involved studying the molecular and crystal structures and proposed transformation schemes into cationic complexes, providing insights into the formation of germylium ions (Korlyukov et al., 2016).
Synthesis of Cyclic Germylenes : A study demonstrated the synthesis of a cyclic (alkyl)(amino)germylene from a dichlorogermylene dioxane complex, showing potential in organogermanium chemistry (Wang et al., 2016).
Metathesis Reaction and Dehydrogenation of Dihydrogermane : This research explored the metathesis reaction of GeCl(2).dioxane, leading to the formation of dichlorogermane derivatives. The study also investigated the dehydrogenation of dihydrogermane by a frustrated Lewis pair (Jana et al., 2010).
Organogermanium Compounds Formation : A study described the formation of various organogermanium compounds through reactions of dichlorogermylene with different siloxanes, suggesting applications in organogermanium compound synthesis (Shcherbinin et al., 2002).
Synthesis of Germyl Iodide and Di-iodogermane : Research showed the high-yield synthesis of germyl iodide and di-iodogermane at room temperature, providing a new method for preparing these compounds (Cradock & Ebsworth, 1967).
Synthesis of Stable Cyclic Dialkylgermylene : The synthesis of a stable cyclic dialkylgermylene by reductive dechlorination of dichlorogermane was explored, indicating potential in stable organogermanium compound development (Kira et al., 1999).
Electrochemical Synthesis of Organopolygermanes : A study involved the electroreduction of diorganodichlorogermanes to prepare polygermanes, revealing applications in the synthesis of crystalline polymers (Aeiyach et al., 1993).
Novel Synthesis of Poly(germyl ether) : This research focused on synthesizing new polymers with germyl ether skeletons, highlighting the versatility of dichlorogermane in polymer chemistry (Nishikubo et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dichlorogermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2GeH2/c1-3-2/h3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTURSYJKMYFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[GeH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2GeH2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorogermane | |
CAS RN |
15230-48-5 |
Source


|
| Record name | Dichlorogermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
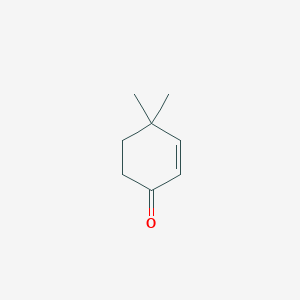
![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)
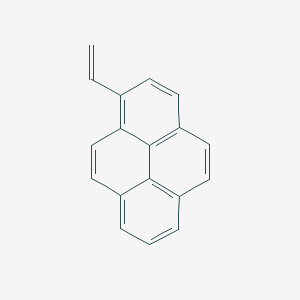
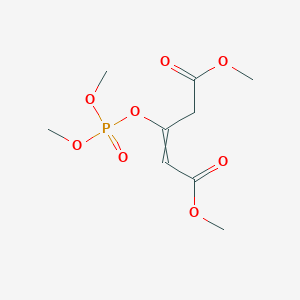
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)
